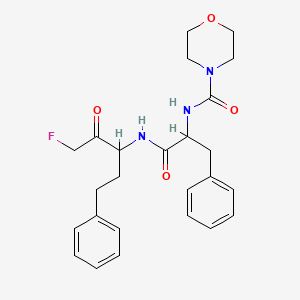

Mu-Phe-hPhe-FMK

概要

説明

These intracellular proteinases, active at slightly acidic pH, play a crucial role in lysosomal protein catabolism . The compound is widely used in scientific research due to its ability to inhibit specific cysteine proteases.

作用機序

Target of Action

Mu-Phe-hPhe-FMK is primarily targeted towards cathepsins B and L , which are intracellular proteinases . These thiol proteinases play a crucial role in lysosomal protein catabolism . Cathepsin B is a lysosomal cysteine protease involved in cellular protein turnover . It exhibits both endopeptidase and peptidyldipeptidase activity . Cathepsin L, on the other hand, is the most powerful of the lysosomal proteinases and has a higher specific activity than cathepsin B in the degradation of physiological protein substrates .

Mode of Action

This compound acts as an irreversible inhibitor of cathepsins B and L . The compound’s FMK group covalently bonds to the –SH of an adjacent cysteine residue on the target protein, resulting in irreversible inhibition . It is non-cytotoxic .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve lysosomal protein catabolism . By inhibiting cathepsins B and L, the compound disrupts the normal functioning of these proteinases, thereby affecting the breakdown of proteins within the lysosomes .

Pharmacokinetics

This compound is cell-permeable, which allows it to easily enter cells and exert its inhibitory effects . It is typically prepared as a 20 mM stock solution in dry DMSO . The compound is stable for 6-8 months when stored in frozen aliquots at -20 °C .

Result of Action

The inhibition of cathepsins B and L by this compound can have several molecular and cellular effects. For instance, cathepsin B has been implicated in several pathological conditions including arthritis and tumor metastasis . Therefore, its inhibition could potentially impact these conditions. Similarly, the inhibition of cathepsin L, which can generate kinins from high and low molecular weight kininogens in vitro , could affect kinin production.

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature. For example, cathepsins B and L, the targets of this compound, are active at slightly acidic pH . Therefore, changes in cellular pH could potentially affect the compound’s efficacy. Similarly, the stability of this compound can be affected by temperature, as indicated by the recommended storage conditions .

生化学分析

Biochemical Properties

Mu-Phe-hPhe-FMK interacts with cysteine proteases such as cathepsin B and cathepsin L . These enzymes are active at slightly acidic pH and play a role in lysosomal protein catabolism . The interaction between this compound and these enzymes is characterized by the irreversible inhibition of the enzymes, which occurs when the FMK group covalently bonds to the –SH of an adjacent cysteine residue on the target protein .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of cathepsins B and L, which are involved in cellular protein turnover . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The FMK group in this compound is responsible for the irreversible inhibition of cathepsins B and L .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound is stable and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature .

Metabolic Pathways

This compound is involved in the metabolic pathways of cathepsins B and L . It interacts with these enzymes and can affect metabolic flux or metabolite levels .

準備方法

Mu-Phe-hPhe-FMK is synthesized through a series of chemical reactions involving the coupling of N-Morpholineurea, phenylalanine, and homophenylalanine with a fluoromethyl ketone group. The preparation involves the following steps:

Coupling Reaction: The initial step involves the coupling of N-Morpholineurea with phenylalanine and homophenylalanine.

Fluoromethyl Ketone Addition: The fluoromethyl ketone group is then introduced to the coupled product.

Purification: The final product is purified using techniques such as chromatography to achieve a purity of ≥98%.

For industrial production, the compound is prepared in large-scale reactors under controlled conditions to ensure consistency and high yield. The stock solutions are typically prepared in dry DMSO and stored at -20°C to maintain stability .

化学反応の分析

Mu-Phe-hPhe-FMK undergoes several types of chemical reactions:

Inhibition Reaction: The primary reaction is the irreversible inhibition of cysteine proteases.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its primary applications.

Substitution: Substitution reactions can occur, particularly involving the fluoromethyl ketone group.

Common reagents used in these reactions include DMSO, urea, and various coupling agents. The major products formed are typically the inhibited protease complexes .

科学的研究の応用

Mu-Phe-hPhe-FMK has a wide range of applications in scientific research:

類似化合物との比較

Mu-Phe-hPhe-FMK is unique due to its high specificity and irreversible inhibition of cathepsins B and L. Similar compounds include:

Z-Phe-AlaCH2F: Another cysteine protease inhibitor with similar substrate specificity.

Ac-DVAD-fmk: A tetrapeptidyl fluoromethyl ketone used to study caspase isoforms.

These compounds share the common feature of inhibiting cysteine proteases but differ in their specific targets and applications.

生物活性

Mu-Phe-hPhe-FMK (Morpholine Urea-Phenylalanine-Homophenylalanine-Formyl Ketone) is a potent cysteine protease inhibitor that has garnered attention for its biological activity in various research contexts. This article delves into its mechanisms of action, efficacy in different biological models, and potential therapeutic applications, supported by data tables and case studies.

This compound functions primarily as an inhibitor of cysteine proteases, which are enzymes that play critical roles in various biological processes, including protein degradation and cell signaling. The compound's structure allows it to bind selectively to the active sites of these enzymes, preventing substrate hydrolysis.

- Chemical Structure : The morpholine urea moiety contributes to the compound's ability to penetrate cellular membranes, enhancing its bioavailability and effectiveness in vivo.

Inhibition of Cysteine Proteases

Research has demonstrated that this compound effectively inhibits several cysteine proteases, including cathepsins B and L. The inhibition kinetics have been characterized using fluorogenic substrates, allowing for the determination of and values.

| Protease | Inhibition Constant (IC50) | Kinetic Parameters |

|---|---|---|

| Cathepsin B | 20 µM | , |

| Cathepsin L | 15 µM | , |

The compound has shown a significant reduction in proteolytic activity in vitro, indicating its potential as a therapeutic agent against diseases where cysteine proteases are implicated.

Case Studies

- Malaria Research : In studies involving Plasmodium berghei, this compound was shown to block hemoglobin hydrolysis by cysteine proteases in the parasite's digestive vacuole. This blockade resulted in reduced parasite development and improved survival rates in infected mice .

- Cancer Models : In human renal cancer cell lines (769-P and A498), this compound demonstrated the ability to inhibit cell proliferation by targeting cathepsin-mediated pathways. The compound's effectiveness was assessed through cell viability assays, revealing a dose-dependent response .

- Immunosuppressive Effects : Research has indicated that this compound can modulate immune responses by inhibiting T cell activation and proliferation. In vitro studies showed that treatment with the compound led to decreased levels of IL-2 and inhibited caspase activation during T cell stimulation .

Comparative Analysis with Other Inhibitors

To contextualize the efficacy of this compound, we compare it with other known cysteine protease inhibitors:

| Inhibitor | Target Proteases | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Cathepsins B and L | 15-20 | Effective against multiple targets |

| Z-VAD | Pan-caspase | 10 | Broad-spectrum but less selective |

| Boc-Asp(OMe)-FMK | Pan-caspase | 5 | Neuroprotective effects noted |

特性

IUPAC Name |

N-[1-[(1-fluoro-2-oxo-5-phenylpentan-3-yl)amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30FN3O4/c26-18-23(30)21(12-11-19-7-3-1-4-8-19)27-24(31)22(17-20-9-5-2-6-10-20)28-25(32)29-13-15-33-16-14-29/h1-10,21-22H,11-18H2,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSXOQSYRMGNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C(=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621310 | |

| Record name | N-(1-Fluoro-2-oxo-5-phenylpentan-3-yl)-Nalpha-(morpholine-4-carbonyl)phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155149-67-0 | |

| Record name | N-(1-Fluoro-2-oxo-5-phenylpentan-3-yl)-Nalpha-(morpholine-4-carbonyl)phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。